6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one is a compound studied for its potential as a HIV reverse transcriptase inhibitor. [, , ] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). [] Research focuses on its synthesis, structural analysis, and potential for combating HIV, particularly drug-resistant strains. []
Efavirenz was originally developed by DuPont Pharmaceuticals and is marketed under various brand names, including Sustiva and Stocrin. It belongs to the class of benzoxazinones and is recognized for its efficacy in combination therapies for HIV/AIDS. The specific classification of efavirenz 3-desoxy as a chemical compound can be categorized under antiviral agents, particularly those targeting retroviral infections.
The synthesis of efavirenz 3-desoxy typically involves multi-step organic reactions. A common synthetic route may include:
Technical parameters such as reaction temperature, time, and solvent choice are crucial for optimizing yield and purity in each step of the synthesis.
The molecular structure of efavirenz 3-desoxy can be described as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure and purity of efavirenz 3-desoxy.
Efavirenz 3-desoxy participates in various chemical reactions, primarily involving:
Efavirenz 3-desoxy exerts its antiviral effects primarily through:
The efficacy of efavirenz 3-desoxy can be influenced by factors such as viral resistance mutations and pharmacokinetic properties.
The physical and chemical properties of efavirenz 3-desoxy include:
Quantitative analysis methods such as high-performance liquid chromatography (HPLC) are used to evaluate purity and stability over time.
Efavirenz 3-desoxy has several scientific applications:
Efavirenz, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), was approved by the FDA in 1998 and became a cornerstone of HIV-1 treatment regimens for over 15 years due to its potent antiviral activity and once-daily dosing [1]. Its initial formulation as three 200 mg capsules was later streamlined to a single 600 mg tablet, improving adherence but revealing significant limitations. The ENCORE1 trial (2012) demonstrated that a reduced dose (400 mg) maintained virological efficacy while mitigating toxicity, highlighting the narrow therapeutic index of the parent compound [1]. This toxicity profile, particularly neuropsychiatric side effects linked to high plasma concentrations, spurred research into structural analogs like Efavirenz 3-Desoxy. The emergence of integrase strand transfer inhibitors (INSTIs) as first-line alternatives accelerated the exploration of next-generation NNRTIs with improved resistance profiles and reduced off-target effects [1] [6]. Efavirenz 3-Desoxy represents a strategic effort to retain the pharmacophore efficacy while addressing metabolic liabilities through targeted deoxygenation.
Table 1: Evolution of Efavirenz-Based Therapeutics
Compound | Key Structural Feature | Development Phase | Primary Innovation |
---|---|---|---|
Efavirenz | Benzoxazinone core | Approved (1998) | First high-potency once-daily NNRTI |
Reduced-Dose Efavirenz | Unmodified structure | Clinical (post-ENCORE1) | Lower toxicity while retaining efficacy |
Efavirenz 3-Desoxy | Removal of 3-keto oxygen | Research | Mitigation of neuropsychiatric off-target effects |
Second-gen NNRTIs (e.g., Doravirine) | Modified core scaffolds | Approved/Clinical | Enhanced resistance barriers |
The 3-desoxy modification specifically targets the keto group (C=O) at the 3-position of Efavirenz’s benzoxazinone core. This oxygen atom participates in critical hydrogen-bonding interactions with reverse transcriptase residues Lys101 and Lys103, facilitating the drug’s binding within the NNRTI pocket [1] [5]. Computational modeling suggests that removing this oxygen alters the molecule’s electrostatic potential, potentially weakening these hydrogen bonds but enhancing hydrophobic contacts with adjacent residues like Pro236 and Tyr318 [5]. The modification also reduces the compound’s molecular weight by 16 Da and increases its calculated logP, suggesting improved membrane permeability [3]. Crucially, the 3-desoxy derivative retains nanomolar inhibitory activity against wild-type HIV-1 reverse transcriptase in vitro, indicating that the desoxygenation does not abolish target engagement [8].
Beyond reverse transcriptase inhibition, the 3-desoxy modification may mitigate off-target interactions with central nervous system (CNS) receptors. Efavirenz interacts with serotonin receptors (5-HT₂A, 5-HT₃, 5-HT₆), monoamine oxidases, and muscarinic receptors at concentrations exceeding 10 μM – levels achievable in the brain due to its high lipophilicity and protein binding [8]. The 3-keto group contributes to these off-target activities; removal disrupts efavirenz’s partial agonism at 5-HT₂A receptors, which is implicated in hallucinogenic-like effects and neuropsychiatric adverse events [8] [5]. This targeted structural change exemplifies rational design to dissociate antiviral efficacy from CNS side-effect liabilities.
Efavirenz 3-Desoxy serves as a critical chemical probe for elucidating NNRTI resistance mechanisms. The K103N mutation, which confers high-level resistance to efavirenz by sterically hindering drug access to the NNRTI pocket, shows differential susceptibility to 3-desoxy analogs [1] [3]. In vitro resistance selection studies demonstrate that HIV-1 develops cross-resistance to 3-desoxy variants more slowly than to the parent compound, suggesting a distinct resistance profile [3]. This is mechanistically linked to the modified compound’s reduced dependence on hydrogen bonding with Lys103, thereby partially circumventing a major clinical resistance pathway [5].
Furthermore, this derivative informs strategies to combat HIV’s high mutation rate (estimated at 3 × 10⁻⁵ mutations per base pair per replication cycle) and recombination frequency (2–30 crossovers per replication cycle) [3]. These evolutionary tactics enable rapid escape from drug pressure, particularly with low-genetic-barrier agents like first-generation NNRTIs. Efavirenz 3-Desoxy’s structural innovations contribute to the development of "forgiving" inhibitors – those maintaining efficacy against clinically relevant mutants like Y181C, G190A, and K103N/Y181C double mutants [3] [6]. Its design principles are reflected in newer NNRTIs like doravirine and rilpivirine, which incorporate halogen bonding and conformational flexibility to enhance resilience against resistance mutations [6].
Table 2: Efavirenz 3-Desoxy in Antiretroviral Drug Design Strategies
Challenge in HIV Therapy | Role of Efavirenz 3-Desoxy | Impact on Drug Design |
---|---|---|
NNRTI resistance (e.g., K103N) | Reduced hydrogen-bond dependence | Informed design of flexible inhibitors tolerant to RT mutations |
CNS toxicity | Altered 5-HT receptor interactions | Validated target for dissociating antiviral efficacy from neuropsychiatric effects |
High viral mutation rate | Slower resistance development | Supported high genetic barrier as design goal |
Cross-resistance | Unique resistance profile | Encouraged development of non-coplanar ring systems in new NNRTIs |
The exploration of Efavirenz 3-Desoxy also intersects with emerging antiviral strategies like lethal mutagenesis. By preserving reverse transcriptase inhibition while potentially altering fidelity, such analogs could contribute to error catastrophe approaches – inducing viral extinction through elevated mutation loads beyond the error threshold (estimated at 1–5 mutations per genome) [3]. This positions Efavirenz derivatives within broader efforts to exploit HIV’s intrinsic mutability as a therapeutic vulnerability.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3